molecular formula C10H15NO4S B1517922 3-(2-Amino-4-methanesulfonylphenoxy)propan-1-ol CAS No. 1154235-29-6

3-(2-Amino-4-methanesulfonylphenoxy)propan-1-ol

Cat. No. B1517922
CAS RN: 1154235-29-6
M. Wt: 245.3 g/mol
InChI Key: WSMHFUSBJYFHNE-UHFFFAOYSA-N
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Description

3-(2-Amino-4-methanesulfonylphenoxy)propan-1-ol is an organic compound with the molecular formula C10H15NO4S and a molecular weight of 245.3 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO4S/c1-16(13,14)8-3-4-10(9(11)7-8)15-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 . This indicates that the compound contains a methanesulfonyl group attached to the 4th position of a phenyl ring, which is further connected to a propan-1-ol group via an oxygen atom at the 2nd position of the phenyl ring. The amino group is attached to the 2nd position of the phenyl ring .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 245.3 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Methane and Ethane as Substrates in Biochemical Processes

A study by Hatzinger et al. (2017) explored the potential for methane and ethane gases to stimulate the biological degradation of certain compounds in groundwater aquifers. This research is significant in understanding biodegradation processes in aquifers, particularly in the context of the utilization of gases like methane and ethane as primary substrates (Hatzinger et al., 2017).

Synthesis and Catalysis

In a study conducted by Simpson et al. (1976), an analytical procedure was described to determine the precise amino acid composition of proteins and peptides. This research utilized 4 N methanesulfonic acid, highlighting the role of such compounds in protein analysis (Simpson et al., 1976).

Another study by Wipf and Wang (2002) introduced a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, derived from 2-aminocyclohexanecarboxylic acid. This research expands the scope of catalyst design and synthesis, demonstrating the versatility of compounds like 3-(2-Amino-4-methanesulfonylphenoxy)propan-1-ol in such applications (Wipf & Wang, 2002).

Applications in Organic Chemistry

Tanabe et al. (1995) investigated the sulfonylation of alcohols, highlighting the safe and effective use of methanesulfonyl chloride. This research is critical for understanding the safe handling and application of sulfonyl compounds in organic chemistry (Tanabe et al., 1995).

Biochemical Research

The study by Colby, Stirling, and Dalton (1977) discussed the methane mono-oxygenase enzyme from Methylococcus capsulatus, which is capable of oxidizing various methane derivatives. This study is relevant to understanding the biochemical pathways and reactions involving methane and related compounds (Colby, Stirling, & Dalton, 1977).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(2-amino-4-methylsulfonylphenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-16(13,14)8-3-4-10(9(11)7-8)15-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMHFUSBJYFHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OCCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-4-methanesulfonylphenoxy)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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